

CAS number and molecular structure of 2-(trifluoromethyl)-1H-pyrrole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(trifluoromethyl)-1H-pyrrole

Cat. No.: B1610312

[Get Quote](#)

An In-Depth Technical Guide to **2-(Trifluoromethyl)-1H-pyrrole**: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of rational drug design. Fluorinated heterocyclic compounds have become indispensable scaffolds for developing new chemical entities with enhanced pharmacological profiles.^{[1][2]} Among these, **2-(Trifluoromethyl)-1H-pyrrole** stands out as a high-value synthetic building block, merging the privileged structure of the pyrrole ring with the potent electronic and metabolic influence of the trifluoromethyl (CF₃) group.^[3]

The presence of a CF₃ group can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.^{[3][4]} This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of **2-(trifluoromethyl)-1H-pyrrole**. It delves into its core molecular characteristics, synthesis and functionalization strategies, unique reactivity, and its pivotal role in the development of next-generation therapeutics, particularly in antimicrobial research.^{[1][3]}

Core Molecular Profile

2-(Trifluoromethyl)-1H-pyrrole is a nitrogen heterocycle where the electron-rich pyrrole ring is functionalized with a strongly electron-withdrawing trifluoromethyl group at the C2 position. This

substitution pattern is the key determinant of its chemical reactivity and its utility as a building block.

Identifier	Value	Source
CAS Number	67095-60-7	[3] [5]
Molecular Formula	C ₅ H ₄ F ₃ N	[3] [5]
Molecular Weight	135.09 g/mol	[3] [5]
SMILES	FC(F)(F)C1=CC=CN1	[5]
MDL Number	MFCD11226561	[5]

Molecular Structure

Caption: Molecular structure of **2-(trifluoromethyl)-1H-pyrrole**.

Synthesis and Functionalization Strategies

The synthetic utility of **2-(trifluoromethyl)-1H-pyrrole** is demonstrated by its capacity to be converted into a wide array of mono- and bifunctional derivatives, such as sulfonyl halides, carboxylic acids, aldehydes, and nitriles.[\[6\]](#)[\[7\]](#) These transformations often proceed regioselectively and can be performed on a multigram scale, frequently without the need for protecting groups.[\[7\]](#)

Rationale for Synthetic Design

The primary challenge and opportunity in the functionalization of **2-(trifluoromethyl)-1H-pyrrole** lies in the profound electronic influence of the CF₃ group. As a potent electron-withdrawing group, it significantly deactivates the pyrrole ring, making it less susceptible to classical electrophilic aromatic substitution compared to unsubstituted pyrrole.[\[3\]](#) However, this deactivation also allows for more controlled and regioselective reactions, such as metalation, which can be difficult to achieve on the highly reactive unsubstituted pyrrole ring.

Caption: Decision workflow for the synthesis and functionalization of **2-(trifluoromethyl)-1H-pyrrole**.

Experimental Protocol: Regioselective Lithiation and Electrophilic Quench

This protocol describes a representative method for the C5-functionalization of **2-(trifluoromethyl)-1H-pyrrole**, a common strategy to introduce further diversity.^[7] The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize 5-iodo-2-(trifluoromethyl)-1H-pyrrole.

Materials:

- **2-(Trifluoromethyl)-1H-pyrrole**
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi), 2.5 M in hexanes
- Iodine (I₂)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with **2-(trifluoromethyl)-1H-pyrrole** (1.0 eq). Anhydrous THF is added to dissolve the starting material.
 - Expertise & Experience: Using flame-dried glassware and an inert nitrogen atmosphere is critical. Organolithium reagents like n-BuLi are extremely reactive towards water and

oxygen. THF is chosen for its ability to dissolve the reactants and for its appropriate freezing point.

- **Deprotonation/Lithiation:** The solution is cooled to -78 °C using a dry ice/acetone bath. n-BuLi (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour.
 - **Causality:** The N-H proton of the pyrrole is the most acidic, and n-BuLi will initially deprotonate it. The resulting N-lithiated species is in equilibrium with the C5-lithiated species. Stirring for an hour at low temperature allows this equilibrium to favor the thermodynamically more stable C5-lithiated intermediate, ensuring high regioselectivity.
- **Electrophilic Quench:** A solution of iodine (1.2 eq) in anhydrous THF is prepared and added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2 hours at this temperature.
 - **Causality:** Iodine serves as the electrophile. Adding it at low temperature prevents side reactions and decomposition of the lithiated intermediate. A slight excess of iodine ensures complete consumption of the organolithium species.
- **Workup:** The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature.
 - **Trustworthiness:** Quenching with NH₄Cl safely neutralizes any remaining n-BuLi.
- **Extraction and Purification:** The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
 - **Self-Validation:** The sequential washing steps ensure the removal of impurities. Purification by chromatography provides the final product with high purity, which can be validated by NMR and mass spectrometry.

Chemical Properties and Reactivity

The reactivity of **2-(trifluoromethyl)-1H-pyrrole** is dominated by the interplay between the electron-donating nitrogen lone pair and the potent electron-withdrawing CF_3 group.

- **Electrophilic Aromatic Substitution:** The CF_3 group deactivates the pyrrole ring, making electrophilic substitution reactions more challenging than for unsubstituted pyrrole.[3] When these reactions do occur, the substitution is directed away from the deactivating group, typically towards the C3 or C4 positions, influenced by the activating effect of the ring nitrogen.[3]
- **Acidity:** The N-H proton is significantly more acidic than in unsubstituted pyrrole due to the inductive effect of the CF_3 group, facilitating deprotonation and subsequent functionalization at the nitrogen or C5 position.

Anticipated Spectroscopic Data:

Technique	Characteristic Features
^1H NMR	Signals for three pyrrole ring protons and one N-H proton. The proton at C5 will show coupling to the CF_3 group. The N-H proton signal is typically broad.
^{13}C NMR	Five distinct carbon signals. The carbon of the CF_3 group will appear as a quartet due to C-F coupling. The C2 carbon attached to the CF_3 group will also show coupling.
^{19}F NMR	A single sharp signal (singlet) for the three equivalent fluorine atoms of the CF_3 group.
FT-IR	Characteristic absorption bands for the N-H stretch (around 3400 cm^{-1}), C-H stretches, C=C and C-N ring stretches, and strong C-F bond absorptions (typically in the $1100\text{-}1350\text{ cm}^{-1}$ region).[8][9]
Mass Spec.	A prominent molecular ion peak (M^+) at m/z 135. Characteristic fragmentation patterns may include the loss of HF or the CF_3 radical.[9]

Applications in Drug Discovery

2-(Trifluoromethyl)-1H-pyrrole is a versatile precursor for constructing complex molecules aimed at addressing significant therapeutic challenges, including antibiotic resistance.^[3]

Workflow: From Building Block to Drug Candidate

The journey from a simple building block to a potential drug candidate is a multi-step process involving synthesis, screening, and optimization.

Caption: Workflow from **2-(trifluoromethyl)-1H-pyrrole** to a potential drug candidate.

Case Study: Antimicrobial Agents

Recent research highlights the potential of trifluoromethyl pyrrole derivatives in developing new agents to combat microbial infections.^[3] Derivatives synthesized from this core structure have demonstrated activity against clinically relevant Gram-positive bacteria, such as *Staphylococcus aureus*, and yeasts like *Candida albicans*.^{[1][3]} The CF₃ group is often a key structural feature for this enhanced biological activity, potentially by increasing the compound's ability to penetrate microbial cell membranes or by improving its binding interaction with a specific microbial target.^[3] This makes **2-(trifluoromethyl)-1H-pyrrole** a critical starting point for developing therapies to target complex challenges like microbial biofilms in chronic wounds.^[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-(trifluoromethyl)-1H-pyrrole** should always be consulted, general precautions for handling fluorinated heterocyclic compounds apply.

- Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.^[10]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.^{[11][12]}
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.^{[10][12]}

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.
- First Aid:
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[12]
 - Skin Contact: Immediately wash off with soap and plenty of water.[13]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
 - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

Conclusion

2-(Trifluoromethyl)-1H-pyrrole is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its unique combination of a privileged heterocyclic core and a powerfully modulating trifluoromethyl group provides a robust platform for synthesizing novel compounds with enhanced therapeutic properties. The insights into its synthesis, reactivity, and application presented in this guide underscore its significant potential. As researchers continue to tackle challenges like antimicrobial resistance and seek more effective treatments for a range of diseases, the utility of versatile and intelligently designed building blocks like **2-(trifluoromethyl)-1H-pyrrole** will undoubtedly continue to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]
- 3. 2-(Trifluoromethyl)-1H-pyrrole|CAS 67095-60-7 [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 67095-60-7 | 2-(Trifluoromethyl)-1H-pyrrole | Ambeed.com [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. 2-(三氟乙酰基)吡咯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [CAS number and molecular structure of 2-(trifluoromethyl)-1H-pyrrole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610312#cas-number-and-molecular-structure-of-2-trifluoromethyl-1h-pyrrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com